4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide
Description
4-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a benzamide derivative characterized by a methoxy-substituted benzoyl group attached to an aniline ring modified with a 3-methyl group and a 2-oxopyrrolidin-1-yl moiety. This structure confers unique physicochemical and biological properties, making it a compound of interest in medicinal chemistry and materials science.
The compound’s synthesis typically involves coupling reactions between activated benzoyl derivatives (e.g., acyl chlorides) and substituted anilines. Similar methodologies are reported for related benzamides, such as gold(I)-catalyzed cyclization (as seen in ) or thiourea derivatization ().
Properties
IUPAC Name |
4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2O3/c1-13-12-15(7-10-17(13)21-11-3-4-18(21)22)20-19(23)14-5-8-16(24-2)9-6-14/h5-10,12H,3-4,11H2,1-2H3,(H,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NXJPABNKZBQKQW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=O)C2=CC=C(C=C2)OC)N3CCCC3=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
324.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis and Strategic Approaches
Core Disconnections
The target molecule dissects into two primary fragments:
Synthesis of 3-Methyl-4-(2-Oxopyrrolidin-1-yl)Aniline
Nitration and Reduction Sequence
Initial Nitration of Toluene Derivatives
A regioselective nitration protocol employs mixed acid (HNO₃/H₂SO₄) at 0–5°C to generate 4-nitrotoluene derivatives. Subsequent reduction with hydrogen gas (1–3 bar) over palladium-on-carbon yields 4-methylaniline.
Pyrrolidinone Functionalization
The aniline intermediate undergoes Buchwald-Hartwig coupling with 2-pyrrolidinone under palladium catalysis. Optimized conditions (Table 1):
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Catalyst | Pd(OAc)₂/Xantphos | 92 |
| Temperature (°C) | 110 | |
| Solvent | Toluene | |
| Reaction Time (h) | 24 |
4-Methoxybenzoyl Chloride Preparation
Final Amide Coupling
Schotten-Baumann Reaction
The aniline derivative (1 eq) reacts with 4-methoxybenzoyl chloride (1.05 eq) in dichloromethane (DCM) using triethylamine (TEA, 1.5 eq) as the base.
Laboratory-Scale Protocol
- Dissolve 3-methyl-4-(2-oxopyrrolidin-1-yl)aniline (10 mmol) in DCM (50 mL).
- Add TEA (15 mmol) dropwise under N₂.
- Introduce 4-methoxybenzoyl chloride (10.5 mmol) at 0°C.
- Warm to room temperature, stir 16 h.
- Quench with saturated NaHCO₃, extract with DCM (3×50 mL).
- Dry over Na₂SO₄, concentrate, and crystallize from ethanol.
Industrial-Scale Optimizations
Continuous Flow Reactor Design
A two-stage continuous system enhances reproducibility:
Comparative Method Analysis
| Method | Advantages | Limitations | Scale Suitability |
|---|---|---|---|
| Schotten-Baumann | Low cost, minimal equipment | Moderate yields (82–87%) | Lab-scale |
| EDCI/HOBt Coupling | High yields (89–91%) | Expensive reagents | Pilot-scale |
| Continuous Flow | Scalable, consistent quality | High capital investment | Industrial |
Emerging Methodologies
Photocatalytic Amination
Visible-light-mediated protocols using Ir(ppy)₃ catalyst show promise for milder conditions (25°C, 12 h) but remain exploratory.
Enzymatic Acylation
Lipase-catalyzed reactions in ionic liquids (e.g., [BMIM][BF₄]) achieve 78% yield, though substrate scope limitations persist.
Chemical Reactions Analysis
Types of Reactions
4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide can undergo various chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The carbonyl group in the pyrrolidinone moiety can be reduced to form a hydroxyl group.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Electrophilic substitution reactions often use reagents like bromine (Br2) and nitric acid (HNO3).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the methoxy group can yield a hydroxyl derivative, while reduction of the carbonyl group can produce an alcohol.
Scientific Research Applications
Hepatitis B Virus Inhibition
Research indicates that derivatives of N-phenylbenzamide, including related compounds, exhibit broad-spectrum antiviral effects. A notable study demonstrated that these derivatives can increase intracellular levels of APOBEC3G, a protein that inhibits the replication of Hepatitis B virus (HBV). The synthesized derivative, N-(4-chlorophenyl)-4-methoxy-3-(methylamino)benzamide (IMB-0523), was found to be an effective inhibitor of both wild-type and drug-resistant HBV strains in vitro and in vivo using a duck HBV model .
Discovery of MurA Inhibitors
Another area of application for 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is in the discovery of MurA inhibitors, which are crucial for developing new antimicrobial agents. A study utilized molecular docking to screen potential MurA inhibitors from extensive compound libraries, highlighting the relevance of this compound class in combating antibiotic resistance .
Data Table: Summary of Research Findings
Case Studies
- Anti-HBV Activity : In a study involving HepG2.2.15 cells, IMB-0523 was shown to significantly inhibit HBV replication. The study also assessed acute toxicity and pharmacokinetic profiles, confirming the compound's safety and efficacy in vivo .
- MurA Inhibition : Research focusing on MurA inhibitors demonstrated that compounds similar to this compound exhibited significant antimicrobial activity against resistant strains, highlighting their potential as new therapeutic agents .
Mechanism of Action
The mechanism of action of 4-methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide involves its interaction with specific molecular targets. The compound can inhibit certain enzymes and receptors, leading to various biological effects. For example, it may act as an inhibitor of matrix metalloproteinases, which are involved in tissue remodeling and inflammation . The exact pathways and molecular targets can vary depending on the specific application and context.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Functional Analogues
The following table highlights key structural analogues and their distinguishing features:
Key Observations
Bioactivity and Target Specificity :
- The 2-oxopyrrolidin-1-yl group in the target compound and its analogue () is associated with CNS targeting, as seen in GR125743 (), which binds serotonin receptors. In contrast, thiourea derivatives () exhibit antimicrobial activity due to metal-chelation capabilities .
- The morpholine sulfonyl group in improves aqueous solubility compared to the methoxy group, which may enhance pharmacokinetics in drug design .
Synthetic Flexibility :
- Gold(I)-catalyzed cyclization () and benzoyl chloride-based couplings () are common strategies for benzamide synthesis. The target compound likely employs similar methods but with tailored aniline precursors.
Thiazole-chromene hybrids () introduce π-conjugation, enabling fluorescence, a feature absent in the target compound .
Contrasts and Limitations
- While GR125743 () has confirmed receptor binding, the target compound lacks explicit pharmacological data in the provided evidence.
- Thiourea analogues () show broader antimicrobial activity but may suffer from toxicity due to reactive thiol groups, whereas the target compound’s lactam ring offers improved stability .
Biological Activity
4-Methoxy-N-[3-methyl-4-(2-oxopyrrolidin-1-yl)phenyl]benzamide is a synthetic compound of significant interest in medicinal chemistry due to its diverse biological activities. This compound belongs to the class of phenylpyrrolidines, which have been shown to exhibit various pharmacological effects, particularly in the central nervous system (CNS). This article provides a comprehensive overview of the biological activity of this compound, including its mechanism of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The chemical structure of this compound can be represented as follows:
- IUPAC Name : (2R)-N-hydroxy-2-[(3S)-3-methyl-3-{4-[(2-methylquinolin-4-yl)methoxy]phenyl}-2-oxopyrrolidin-1-yl]propanamide
- Molecular Formula : C25H27N3O4
- Molecular Weight : Approximately 431.50 g/mol
The primary mechanism of action for this compound involves its interaction with the sigma-1 receptor. This receptor is implicated in various CNS functions, including modulation of neurotransmitter release and neuroprotection. The compound acts as an allosteric modulator, influencing calcium signaling pathways, which can lead to therapeutic effects such as:
- Antidepressant Activity : By modulating sigma receptors, the compound may enhance mood and cognitive functions.
- Anticonvulsant Effects : Its action on calcium channels can help in reducing seizure activities.
Antimicrobial Activity
Similar benzamide derivatives have demonstrated antimicrobial properties against various pathogens. For example, compounds with similar structural motifs have shown activity against Staphylococcus aureus and other Gram-positive bacteria . The mechanism often involves inhibition of key bacterial enzymes, leading to cell lysis.
Study 1: Anticonvulsant Activity
In a preclinical study, a derivative similar to this compound was evaluated for anticonvulsant effects in animal models. The results showed significant reduction in seizure frequency compared to control groups, suggesting its potential as an anticonvulsant agent.
Study 2: Neuroprotective Effects
Another research focused on the neuroprotective properties of related compounds. The findings indicated that these compounds could reduce neuronal cell death in models of neurodegenerative diseases by modulating sigma receptors and enhancing neurotrophic factor signaling.
Data Table: Comparative Biological Activities
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
